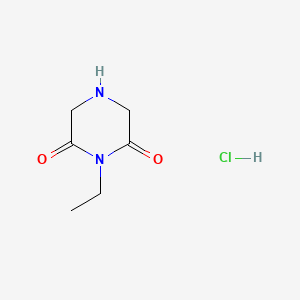

1-Ethylpiperazine-2,6-dione hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpiperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-2-8-5(9)3-7-4-6(8)10;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJJPDFBSTWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethylpiperazine-2,6-dione hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Ethylpiperazine-2,6-dione Hydrochloride

Abstract: This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous protocol.

Introduction and Strategic Overview

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules.[1][2] Its derivatives are explored for a range of therapeutic applications, including anticancer agents.[2] The N-ethylated derivative, 1-Ethylpiperazine-2,6-dione, represents a valuable building block for further functionalization. This guide outlines a logical and efficient three-step synthesis to obtain this target compound as its hydrochloride salt, which often improves solubility and stability, making it more amenable for pharmaceutical applications.[3][4][5]

The chosen synthetic strategy involves the initial construction of the piperazine-2,6-dione ring, followed by a selective mono-N-ethylation, and concluding with the formation of the hydrochloride salt. This approach is predicated on the availability of starting materials and the ability to control the selectivity of the N-alkylation step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the ethyl group and the piperazine-2,6-dione core. This leads to the key intermediate, piperazine-2,6-dione, which can be synthesized from commercially available precursors such as iminodiacetic acid.

Detailed Synthesis Pathway

The synthesis of this compound can be effectively carried out in three main stages. The following sections provide a detailed explanation of each step, including the rationale behind the selection of reagents and reaction conditions.

Step 1: Synthesis of Piperazine-2,6-dione

The foundational step is the construction of the piperazine-2,6-dione core. A common and effective method is the condensation of an iminodiacetic acid derivative with a source of ammonia.[1][2] This intramolecular cyclization forms the desired six-membered heterocyclic ring.

-

Reaction: Condensation of iminodiacetic acid with a primary amine or ammonia.

-

Rationale: This method is advantageous due to the direct formation of the dione structure. The use of a high-boiling point solvent facilitates the removal of water, driving the reaction to completion.

Step 2: Selective Mono-N-Ethylation of Piperazine-2,6-dione

Achieving selective mono-N-alkylation of a symmetric diamine or diamide can be challenging due to the potential for di-alkylation.[6] Several strategies can be employed to favor the formation of the mono-substituted product:

-

Using a large excess of the starting piperazine-2,6-dione: This statistically favors the reaction of the alkylating agent with an unreacted molecule.[6]

-

Slow addition of the alkylating agent: This maintains a low concentration of the ethylating agent, reducing the likelihood of a second alkylation event.[6]

-

Choice of base and solvent: A suitable base is required to deprotonate the amide nitrogen, making it nucleophilic. The solvent can influence the reactivity and selectivity of the reaction.[6]

For this synthesis, we propose the use of a strong base to deprotonate one of the amide nitrogens, followed by the addition of an ethylating agent.

-

Reaction: N-alkylation of piperazine-2,6-dione with an ethyl halide.

-

Expertise & Experience: The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) is crucial. NaH is a non-nucleophilic base that irreversibly deprotonates the amide, creating the nucleophile for the subsequent SN2 reaction. DMF is an excellent solvent for this type of reaction as it dissolves the reactants and intermediates well. Controlling the stoichiometry (a slight excess of piperazine-2,6-dione relative to the ethylating agent) is a key parameter for maximizing the yield of the mono-ethylated product.

Step 3: Formation of this compound

The final step is the conversion of the synthesized 1-Ethylpiperazine-2,6-dione into its hydrochloride salt. This is a standard acid-base reaction.[4][7]

-

Reaction: Treatment of 1-Ethylpiperazine-2,6-dione with hydrochloric acid.

-

Trustworthiness: This is a high-yielding and clean reaction. The hydrochloride salt is typically a crystalline solid that can be easily isolated by filtration and purified by recrystallization.[3] The formation of the salt also serves as a purification step, as impurities may remain in the solution. The use of ethereal HCl or a solution of HCl in a suitable organic solvent is common practice to precipitate the salt.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution and purification.

Protocol 1: Synthesis of Piperazine-2,6-dione

-

Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add iminodiacetic acid (1 equivalent) and a high-boiling point solvent such as xylene.

-

Reaction: Heat the mixture to reflux. Introduce a stream of ammonia gas into the reaction mixture or use a suitable ammonia source.

-

Workup: Continue heating until no more water is collected in the Dean-Stark trap. Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum. The product can be further purified by recrystallization.

Protocol 2: Selective Mono-N-Ethylation of Piperazine-2,6-dione

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath. Slowly add a solution of piperazine-2,6-dione (1 equivalent) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.05 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Formation of this compound

-

Salt Formation: Dissolve the purified 1-Ethylpiperazine-2,6-dione (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 equivalents) with stirring. A white precipitate should form.

-

Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Data Presentation

| Step | Reactants | Reagents/Solvents | Key Conditions | Expected Yield | Analytical Characterization |

| 1 | Iminodiacetic acid | Ammonia, Xylene | Reflux with water removal | Moderate to High | ¹H NMR, ¹³C NMR, MS |

| 2 | Piperazine-2,6-dione | Sodium Hydride, Ethyl Iodide, DMF | 0 °C to room temp., inert atm. | Moderate | ¹H NMR, ¹³C NMR, MS, TLC |

| 3 | 1-Ethylpiperazine-2,6-dione | HCl in Diethyl Ether | Room temperature | High | Melting Point, ¹H NMR, ¹³C NMR, Elemental Analysis |

Visualization of Synthetic Pathway and Workflow

Overall Synthetic Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for N-Ethylation (Step 2)

Caption: Experimental workflow for the selective mono-N-ethylation step.

References

-

Amine and HCl - salt formation reaction . (2022). YouTube. Retrieved from [Link]

-

Herter, S., et al. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal. Available at: [Link]

-

Amine salts . Oxford Reference. Retrieved from [Link]

-

Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity . (2025). ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES . Organic Preparations and Procedures International. Retrieved from [Link]

-

Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry . (2003). The Journal of Organic Chemistry. Retrieved from [Link]

-

Hydrochloride salt of amine . (2023). Reddit. Retrieved from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? . (2013). ResearchGate. Retrieved from [Link]

Sources

- 1. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oxfordreference.com [oxfordreference.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties of 1-Ethylpiperazine-2,6-dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1-Ethylpiperazine-2,6-dione hydrochloride (CAS No. 1422343-92-7), a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines its synthesis, physicochemical characteristics, spectral properties, and potential applications.

Introduction: The Piperazine-2,6-dione Scaffold

The piperazine-2,6-dione core is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active molecules. This heterocyclic structure, a six-membered ring containing two nitrogen atoms and two carbonyl groups, offers a rigid framework that can be strategically functionalized to interact with diverse biological targets. The introduction of an ethyl group at the 1-position and the formation of a hydrochloride salt are key modifications that influence the compound's solubility, stability, and pharmacokinetic profile.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific salt is limited, its properties can be reliably inferred from its constituent parts and related compounds.

| Property | Value | Source/Justification |

| CAS Number | 1422343-92-7 | Chemical Abstract Service |

| Molecular Formula | C₆H₁₁ClN₂O₂ | --- |

| Molecular Weight | 178.62 g/mol | --- |

| Appearance | White to off-white crystalline solid (Predicted) | Based on typical appearance of hydrochloride salts of organic amines. |

| Melting Point | Expected to be higher than the free base | Salt formation generally increases melting point due to ionic interactions. |

| Solubility | Expected to have good solubility in water and polar protic solvents. | Hydrochloride salt formation significantly increases aqueous solubility of amines.[1] |

| Stability | More stable than the free base, particularly in solid form. | Piperazine salts are generally more stable than the free base. |

Impact of Hydrochloride Salt Formation

The conversion of the basic 1-ethylpiperazine-2,6-dione to its hydrochloride salt is a standard practice in pharmaceutical chemistry to enhance the compound's properties. The protonation of one of the nitrogen atoms in the piperazine ring leads to the formation of a water-soluble and crystalline solid. This salt form is generally more stable to degradation and easier to handle and formulate than the corresponding free base.

Synthesis and Purification

A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of 1-Ethylpiperazine-2,6-dione (Free Base)

A common method for the synthesis of N-substituted piperazine-2,6-diones involves the cyclization of an appropriate N-substituted iminodiacetic acid derivative. In this case, N-ethyl-iminodiacetic acid would be the key intermediate.

-

Reaction: N-ethyl-iminodiacetic acid is reacted with a dehydrating agent, such as acetic anhydride or a carbodiimide, followed by treatment with ammonia or a primary amine to facilitate the cyclization and formation of the dione ring.

Step 2: Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating a solution of the free base, 1-Ethylpiperazine-2,6-dione, with a solution of hydrochloric acid.

-

Protocol:

-

Dissolve the crude 1-Ethylpiperazine-2,6-dione in a suitable organic solvent (e.g., ethanol, isopropanol, or ethyl acetate).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to the solution of the free base.

-

The hydrochloride salt will precipitate out of the solution.

-

The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.

-

Figure 2. Potential reactivity of the 1-Ethylpiperazine-2,6-dione scaffold.

Potential Applications in Drug Development

Piperazine and its derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antipsychotic properties. The piperidine-2,6-dione moiety is also a key pharmacophore in several therapeutic agents. The combination of these two structural motifs in this compound suggests its potential as a valuable building block for the synthesis of novel drug candidates. Its improved water solubility due to the hydrochloride salt form makes it an attractive candidate for further biological evaluation and formulation development.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising heterocyclic compound with potential applications in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route, predicted physicochemical and spectral characteristics, and a discussion of its stability and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

References

- Google Patents. (n.d.). Acid addition salts of piperazine derivatives.

-

PubChem. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]

-

PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Retrieved from [Link]

-

ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1422343-92-7 | this compound. Retrieved from [Link]

-

PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]

-

PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. Retrieved from [Link]

-

Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-ethylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine-2,6-dione. Retrieved from [Link]

-

Organic Preparations and Procedures International. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

- Google Patents. (n.d.). Piperazine salt and a process for the preparation thereof.

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

MDPI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Ethylpiperazine-2,6-dione Hydrochloride for Researchers and Drug Development Professionals

CAS Number: 1422343-92-7

Introduction

1-Ethylpiperazine-2,6-dione hydrochloride is a heterocyclic organic compound featuring a piperazine-2,6-dione core structure with an ethyl group attached to one of the nitrogen atoms, and it is supplied as a hydrochloride salt. The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] These scaffolds are of significant interest to researchers in drug discovery and development due to their potential as building blocks for novel therapeutics. The incorporation of the piperazine moiety can influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the synthesis, properties, and analysis of this compound, drawing upon established principles of organic chemistry and analytical science for piperazine derivatives.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from the known characteristics of similar piperazine derivatives and their hydrochloride salts. The hydrochloride salt form is typically a crystalline solid with enhanced aqueous solubility and stability compared to the free base.[3]

| Property | Inferred Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C6H11ClN2O2 | Based on the structure of 1-Ethylpiperazine-2,6-dione and the addition of HCl. |

| Molecular Weight | 194.62 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol).[3] | The hydrochloride salt form increases polarity and aqueous solubility.[3] |

| Stability | More stable as a solid compared to the free base. | Salt formation reduces the reactivity of the amine, enhancing shelf-life.[3] |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the piperazine-2,6-dione ring, followed by N-ethylation and subsequent conversion to the hydrochloride salt.

Proposed Synthesis Pathway

Sources

An In-depth Technical Guide to the Investigational Compound 1-Ethylpiperazine-2,6-dione Hydrochloride: A Review of Potential Mechanisms of Action Based on Structural Analogs

Disclaimer: This document provides a comprehensive analysis of the potential mechanisms of action for 1-Ethylpiperazine-2,6-dione hydrochloride. It is important to note that, as of the date of this publication, there is a lack of direct, peer-reviewed literature specifically elucidating the biological activity of this compound. Therefore, this guide synthesizes information from structurally related piperazinedione and piperidine-2,6-dione derivatives to infer a probable pharmacological profile. The proposed mechanisms and experimental workflows are intended to serve as a foundational resource for researchers and drug development professionals.

Introduction: Unveiling the Potential of a Novel Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2][3] The derivatization of the piperazine ring, particularly into piperazine-2,6-diones, has yielded compounds with promising therapeutic potential. This guide focuses on the hydrochloride salt of 1-Ethylpiperazine-2,6-dione, a specific analog for which the mechanism of action has not yet been fully characterized.

This document will provide a detailed exploration of the potential biological targets and signaling pathways of this compound by examining the established pharmacology of its structural relatives. We will delve into potential applications in central nervous system (CNS) disorders, inflammation, and oncology, and propose a robust experimental framework for the definitive elucidation of its mechanism of action.

Chemical Structure and Inferred Physicochemical Properties

The chemical structure of this compound reveals key features that likely influence its pharmacokinetic and pharmacodynamic properties. The presence of the piperazine-2,6-dione core, an ethyl group at the N1 position, and its formulation as a hydrochloride salt are critical determinants of its biological behavior.

Caption: Hypothetical CNS mechanism of 1-Ethylpiperazine-2,6-dione.

Potential Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents.

-

In Vivo Evidence from Analogs: Studies have shown that certain piperazine-2,5-dione derivatives possess clear anti-inflammatory and analgesic properties in animal models. [4]This suggests that the piperazinedione scaffold can be a template for the development of drugs targeting inflammatory pathways.

-

Potential Mechanisms: The anti-inflammatory effects could be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), modulation of inflammatory signaling pathways (e.g., NF-κB), or inhibition of enzymes involved in the inflammatory cascade (e.g., cyclooxygenases).

Potential Anticancer Activity

The piperazinedione core is also found in compounds with demonstrated anticancer properties.

-

Cytotoxicity in Cancer Cell Lines: Research has shown that derivatives of piperazine-2,6-dione exhibit good anticancer activity against various cancer cell lines, including breast, lung, colon, ovarian, and liver cancer. [5]

-

Possible Mechanisms of Action: The cytotoxic effects of these compounds could be due to the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Other Potential Biological Activities

The versatility of the piperazine scaffold suggests that this compound could possess other biological activities, including:

-

Antimicrobial and Antifungal Activity: Various piperazine derivatives have been synthesized and shown to have significant activity against bacterial and fungal pathogens. [6]* Anticonvulsant Properties: The piperazine scaffold has been explored for its potential in developing new treatments for epilepsy. [2]* Cartilage Regeneration: While the tested piperazine-2,5-dione derivatives in one study showed insignificant activity, the potential for effects on cartilage-related cells has been an area of investigation. [7]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To move from inferred to confirmed mechanisms of action, a systematic experimental approach is required. The following workflows are proposed for a comprehensive characterization of this compound.

Step-by-Step Methodologies

Protocol 1: In Vitro Target Identification and Validation

-

Objective: To identify the primary molecular targets of this compound.

-

Methodology:

-

Broad-Panel Receptor Screening: Utilize a commercially available receptor screening panel (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) to assess the binding affinity of the compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

-

Dose-Response Assays: For any "hits" identified in the initial screen, perform detailed dose-response studies to determine the binding affinity (Ki) or functional potency (IC50/EC50).

-

Enzyme Inhibition Assays: If the compound is suspected to have anti-inflammatory or anticancer effects, conduct specific enzyme inhibition assays (e.g., COX-1/COX-2 for inflammation, kinase panels for oncology).

-

Cell-Based Functional Assays: Use cell lines expressing the identified target receptors to confirm functional activity (e.g., calcium mobilization assays, cAMP assays).

-

Protocol 2: In Vitro Assessment of Cellular Effects

-

Objective: To characterize the effects of the compound on cellular processes.

-

Methodology:

-

Cell Viability Assays: Use a panel of cancer cell lines and normal cell lines to assess cytotoxicity (e.g., MTT, CellTiter-Glo assays).

-

Apoptosis Assays: If cytotoxic, determine if the mechanism involves apoptosis using techniques such as Annexin V/PI staining and caspase activation assays.

-

Anti-inflammatory Assays: In immune cells (e.g., macrophages), measure the effect of the compound on the production of inflammatory mediators (e.g., cytokines, nitric oxide) in response to an inflammatory stimulus (e.g., lipopolysaccharide).

-

Protocol 3: In Vivo Efficacy Studies

-

Objective: To evaluate the therapeutic potential of the compound in animal models.

-

Methodology:

-

CNS Models: Depending on the in vitro findings, utilize relevant animal models such as the forced swim test (antidepressant), elevated plus maze (anxiolytic), or amphetamine-induced hyperlocomotion (antipsychotic).

-

Inflammation Models: Employ models like the carrageenan-induced paw edema model to assess acute anti-inflammatory effects.

-

Oncology Models: Use xenograft models where human cancer cells are implanted in immunocompromised mice to evaluate anti-tumor efficacy.

-

Caption: Proposed experimental workflow for MOA elucidation.

Conclusion

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests a high potential for significant biological activity. The piperazinedione scaffold has been repeatedly shown to be a versatile template for the design of molecules targeting a range of therapeutic areas, most notably CNS disorders, inflammation, and cancer.

The most probable mechanisms of action for this compound involve the modulation of dopamine and serotonin receptors in the CNS, the inhibition of inflammatory pathways, and the induction of apoptosis in cancer cells. The ethyl substitution at the N1 position will likely play a crucial role in defining the specific receptor affinity and pharmacokinetic properties of the compound.

The proposed experimental workflows provide a clear and logical path forward for the definitive characterization of this promising investigational compound. The elucidation of its precise mechanism of action will be a critical step in unlocking its full therapeutic potential.

References

-

Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved January 19, 2026, from [Link]

-

Piperazine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anticipated Biological Activity of 1-Ethylpiperazine-2,6-dione Hydrochloride

A Framework for Investigation Based on Structural Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and a scientifically-grounded prospective on the potential biological activities of 1-Ethylpiperazine-2,6-dione hydrochloride. It is important to note that, as of the date of this publication, there is a lack of direct experimental data in the public domain specifically detailing the biological effects of this compound. The information and guidance herein are based on the well-documented activities of structurally related piperazine-dione analogs.

Executive Summary

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents.[1] This guide focuses on this compound, a specific derivative for which direct biological activity data is not yet available. By examining the established biological landscape of the broader piperazine-2,5-dione and -2,6-dione chemical class, we can construct a logical framework for initiating a research program into this molecule. This document synthesizes the known biological activities of related compounds to propose a rational, evidence-based approach to uncovering the therapeutic potential of this compound. We will delve into the potential for anticancer, anti-inflammatory, and CNS-related activities, and provide detailed, actionable experimental protocols for a comprehensive initial biological screening.

Chemical Identity and Properties of this compound

Before exploring its potential biological roles, it is crucial to understand the fundamental chemical characteristics of the molecule .

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1422343-92-7 |

| Molecular Formula | C6H11ClN2O2 |

| Molecular Weight | 178.62 g/mol |

| Structure | CCN1C(=O)CNCC1=O.Cl |

The hydrochloride salt form typically enhances the aqueous solubility and stability of the parent compound, which is a desirable attribute for a drug candidate, facilitating its handling and formulation for biological assays.

The Piperazine-dione Scaffold: A Hub of Diverse Biological Activity

The piperazine nucleus is a six-membered ring containing two nitrogen atoms in opposite positions. This structure is a key pharmacophore in a wide array of drugs, demonstrating activities such as antimicrobial, anti-tubercular, antipsychotic, anticonvulsant, antidepressant, and anti-inflammatory effects.[2] The dione substitution pattern, as seen in 1-Ethylpiperazine-2,6-dione, further refines the chemical space and potential biological targets.

Anticancer Potential

A significant body of research points to the anticancer properties of piperazine-dione derivatives. Studies have shown that various analogs can inhibit the proliferation of a range of cancer cell lines.

-

Tryptamine-piperazine-2,5-dione conjugates have demonstrated significant growth inhibition of human pancreatic cancer cell lines (AsPC-1 and SW1990), with some compounds showing IC50 values in the low micromolar range.[3][4] These conjugates were found to decrease the phosphorylation of key oncogenic proteins such as ERK and AKT, and increase levels of cleaved PARP, indicative of apoptosis induction.[4]

-

4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have exhibited promising anticancer activity against breast (T47D), lung (NCI H-522), colon (HCT-15), ovarian (PA-1), and liver (HepG-2) cancer cell lines at a concentration of 10 μM.[5]

The ethyl substitution at the N1 position of this compound presents a unique structural feature that warrants investigation for its influence on cytotoxic activity.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases. Piperazine derivatives have been explored for their potential to modulate inflammatory pathways.

-

A study on novel piperazine-2,5-dione analogs bearing an indole moiety revealed clear anti-inflammatory and analgesic effects in vivo at a dose of 10 mg/kg.[6] The authors noted that the anti-inflammatory and analgesic effects of antidepressant drugs suggest a potentially similar mechanism of action.[6]

-

Derivatives of piperazine have been shown to inhibit COX-1 and COX-2 enzymes , which are key mediators of inflammation.[2]

Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established component of drugs targeting the CNS.

-

Studies on piperazine-2,5-dione derivatives have demonstrated significant antidepressant effects in animal models, comparable to the established drug fluoxetine.[6]

-

Other piperazine derivatives have been investigated for their anticonvulsant properties , with some compounds showing good activity with low neurotoxicity.[1]

The structural characteristics of this compound make it a candidate for screening in models of depression, anxiety, and seizure disorders.

Other Potential Activities

The versatility of the piperazine scaffold extends to other therapeutic areas, including:

-

Antimicrobial and Antifungal Activity : Various piperazine derivatives have been synthesized and shown to have significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.

-

Antioxidant Activity : Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been designed as antioxidants to protect against oxidative injury.[7]

Proposed Initial Research Workflow

Given the lack of direct data, a logical and phased approach is required to characterize the biological activity of this compound.

Figure 1: A proposed phased research workflow for the biological characterization of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key initial experiments. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Cytotoxicity Screening using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

Materials:

-

This compound (test compound)

-

Selected cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Doxorubicin (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a stock solution of the test compound and doxorubicin in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with doxorubicin (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition)

Objective: To assess the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Ibuprofen (non-selective COX inhibitor, positive control)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the commercial assay kit.

-

Compound Preparation: Prepare a range of concentrations of the test compound and controls.

-

Assay Execution: The assay typically involves the incubation of the enzyme (COX-1 or COX-2) with arachidonic acid (substrate) in the presence or absence of the test compound.

-

Detection: The production of prostaglandin H2 (PGH2), the product of the COX reaction, is measured, often colorimetrically.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Figure 2: A simplified diagram of the COX pathway and the potential inhibitory action of this compound.

Conclusion and Future Directions

While direct biological data for this compound is currently absent from the scientific literature, the extensive research on related piperazine-dione compounds provides a strong rationale for its investigation as a potential therapeutic agent. The established anticancer, anti-inflammatory, and CNS activities of this chemical class highlight promising avenues for exploration. The experimental workflows and protocols detailed in this guide offer a robust starting point for a comprehensive evaluation of its biological profile. Future research should focus on a systematic screening of this compound across various disease models, followed by mechanism of action studies and structure-activity relationship (SAR) optimization should promising activity be identified. The ethyl substitution provides a unique chemical entity within this class that could lead to novel biological properties.

References

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. [Link]

-

Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]

-

This compound. Chemikart. [Link]

-

Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Publishing. [Link]

-

Synthesis and biological evaluation of some novel piperazine derivatives. ResearchGate. [Link]

-

Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. PMC. [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. [Link]

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. ScienceDirect. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

1-Ethylpiperazine-2,6-dione hydrochloride in vitro studies

An In-Depth Technical Guide for the In Vitro Evaluation of 1-Ethylpiperazine-2,6-dione hydrochloride

Abstract

This compound is a heterocyclic compound built upon the piperazine-2,5-dione scaffold, a structure of considerable interest in medicinal chemistry. While this specific molecule is commercially available, it represents a frontier compound with a nascent body of published research.[1][2] This guide, therefore, serves as a comprehensive strategic framework for initiating and conducting a thorough in vitro evaluation. We move beyond simple protocol recitation to provide a logical, field-proven research cascade, explaining the causality behind each experimental choice. This document outlines the foundational assays required to establish a biological activity profile, from initial cytotoxicity screening to robust target engagement and mechanism of action studies. It is designed to equip researchers with the necessary protocols and strategic insights to unlock the therapeutic potential of this and other novel chemical entities.

Introduction: The Piperazine Scaffold and a Path Forward

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[3] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[4] The piperazine-2,5-dione substructure, specifically, offers a rigid backbone that can be functionalized to explore diverse chemical space, leading to compounds with potential anti-inflammatory, analgesic, and antioxidant properties.[5][6]

This compound (CAS: 1422343-92-7) is a specific iteration of this scaffold.[1] The lack of extensive public data necessitates a systematic and hypothesis-driven approach to its characterization. This guide provides that approach, beginning with the most critical question for any new compound: at what concentration is it biologically active, and at what concentration is it toxic?

Foundational Profiling: Cytotoxicity and Therapeutic Window

Before any investigation into specific mechanisms can occur, it is imperative to determine the compound's effect on cell viability. This step establishes the concentration range for all subsequent experiments, ensuring that observed effects are due to specific biological interactions rather than general toxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8]

The Causality of Cytotoxicity Screening

The primary goal here is to determine the half-maximal inhibitory concentration (IC50) across various cell lines. This data allows for:

-

Defining a Therapeutic Window: Identifying a concentration range that is non-toxic to healthy or control cell lines but effective in disease-relevant lines.

-

Guiding Downstream Assays: Ensuring that concentrations used in target engagement or mechanistic studies are sub-lethal, preventing misleading results from dying cells.

-

Early SAR Insights: Comparing IC50 values of related analogs can provide initial structure-activity relationship (SAR) data.[9]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a cornerstone for assessing the cytotoxic or cytostatic effects of a compound. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[10]

Materials:

-

96-well flat-bottom plates

-

Selected cell lines (e.g., a cancer line like HeLa and a non-cancerous line like HEK293)

-

Complete culture medium

-

This compound, dissolved in an appropriate solvent (e.g., sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[8]

-

Compound Preparation: Prepare a 2X stock solution of this compound at the highest desired concentration. Perform serial dilutions in serum-free medium to create a range of 2X concentrations.[8]

-

Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of each compound dilution to the respective wells (in triplicate or quadruplicate). Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).[4]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[7]

-

Crystal Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[10]

-

Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clarity.

| Cell Line | Compound | Incubation Time | IC50 (µM) |

| HeLa | 1-Ethylpiperazine-2,6-dione HCl | 48h | [Experimental Value] |

| A549 | 1-Ethylpiperazine-2,6-dione HCl | 48h | [Experimental Value] |

| HEK293 | 1-Ethylpiperazine-2,6-dione HCl | 48h | [Experimental Value] |

| PC-3 | 1-Ethylpiperazine-2,6-dione HCl | 48h | [Experimental Value] |

Target Engagement: Confirming the Molecular Handshake

A critical step in drug discovery is confirming that a compound physically interacts with its intended protein target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose. It is based on the principle that when a ligand binds to a target protein, it confers thermal stability, causing the protein to denature and aggregate at a higher temperature than its unbound state.[13][14]

The Causality of Target Engagement Assays

Why use CETSA?

-

Physiological Relevance: It confirms target binding in intact cells or cell lysates, accounting for factors like cell permeability and intracellular metabolism.[13]

-

Direct Evidence: It provides direct, biophysical evidence of an interaction, unlike activity assays which only measure downstream functional effects.[12]

-

Versatility: It can be used to validate a hypothesized target or, when combined with mass spectrometry (Thermal Proteome Profiling), to identify unknown targets.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates the standard workflow for a CETSA experiment designed to validate a hypothesized target.

Experimental Protocol: CETSA followed by Western Blot

Materials:

-

Intact cells expressing the target protein

-

This compound and vehicle (DMSO)

-

PBS and lysis buffer (containing protease inhibitors)

-

PCR tubes/plate and a thermal cycler

-

High-speed refrigerated centrifuge

-

SDS-PAGE and Western Blotting reagents (see Section 4.3)

-

Primary antibody specific to the target protein

Step-by-Step Methodology:

-

Cell Treatment: Treat cultured cells with a sub-lethal concentration of the compound (determined by MTT assay) or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvesting: Harvest the cells, wash with cold PBS, and resuspend in lysis buffer.

-

Lysis: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet cell debris. Collect the supernatant (lysate).[16]

-

Heating Step: Aliquot the lysate from both compound-treated and vehicle-treated groups into separate PCR tubes for each temperature point. Heat the samples across a defined temperature gradient (e.g., 10 points from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

-

Separation of Aggregates: Centrifuge the heated samples again at high speed (20,000 x g for 20 min at 4°C) to pellet the heat-denatured, aggregated proteins.[12]

-

Sample Preparation: Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein fraction. Normalize the protein concentration and prepare samples for SDS-PAGE.

-

Western Blot Analysis: Perform SDS-PAGE and Western Blotting (as detailed in Section 4.3) using a primary antibody specific for the target protein.

-

Data Analysis: Quantify the band intensity for the target protein at each temperature point for both the compound-treated and vehicle-treated samples. Normalize the intensity of each band to the lowest temperature point (e.g., 40°C). Plot the relative soluble protein fraction against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[16]

Mechanism of Action (MoA): Unveiling the Functional Consequences

Confirming target engagement is only half the story. The next crucial step is to understand the functional consequence of that binding event. Western Blotting is an indispensable technique for this purpose, allowing for the detection and quantification of specific proteins in a complex mixture.[17] It can reveal if binding of this compound to its target leads to the inhibition or activation of a signaling pathway, evidenced by changes in the expression or post-translational modification (e.g., phosphorylation) of downstream proteins.[18][19]

Hypothetical Signaling Pathway Analysis

Let us hypothesize that this compound binds to and inhibits a hypothetical kinase, "Kinase X," which is part of the well-established PI3K/Akt/mTOR pathway, a central regulator in many cancers.[4] The goal of the Western Blot would be to see if the compound reduces the phosphorylation of Akt, a key downstream substrate of this pathway.

Experimental Protocol: Western Blotting for Pathway Analysis

Materials:

-

Cell lysates from cells treated with the compound at various concentrations and time points

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and PVDF or nitrocellulose membranes[18]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[20]

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibody[19]

-

Chemiluminescent substrate (ECL)

-

Imaging system

Step-by-Step Methodology:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration for each lysate using a BCA or Bradford assay.[21]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by size via electrophoresis.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[18]

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[20]

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[20]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (which binds to the primary antibody) for 1 hour at room temperature.[19]

-

Final Washes: Repeat the washing step to remove unbound secondary antibody.

-

Detection: Apply the chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

-

Imaging: Capture the light signal using a digital imaging system. The intensity of the resulting bands corresponds to the amount of the target protein.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with other primary antibodies, such as anti-total-Akt and anti-GAPDH, to ensure equal protein loading and to determine the ratio of phosphorylated to total protein.

Conclusion and Strategic Integration

This guide has outlined a logical and robust cascade for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific target engagement and finally to functional mechanism of action, researchers can build a comprehensive data package. This integrated approach ensures that each experimental step informs the next, maximizing efficiency and the probability of uncovering the compound's true biological role and therapeutic potential. The protocols and strategies described herein provide a solid foundation for the rigorous scientific inquiry necessary to advance novel compounds from the bench toward clinical consideration.

Sources

- 1. 1422343-92-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound(WX604655) | 1422343-92-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. clyte.tech [clyte.tech]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

An In-Depth Technical Guide to 1-Ethylpiperazine-2,6-dione Hydrochloride: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperazine-2,6-dione hydrochloride is a heterocyclic compound belonging to the piperazine-dione class. While specific historical records detailing its initial discovery are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established organic chemistry principles, and potential applications as a scaffold in drug discovery. The information presented herein is synthesized from the broader context of piperazine and piperidine-dione chemistry, offering a scientifically grounded perspective for researchers and drug development professionals.

Introduction: The Piperazine-2,6-dione Scaffold

The piperazine-2,6-dione core is a six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This structural unit is a key pharmacophore in a variety of biologically active molecules. Piperazine derivatives, in general, are known to exhibit a wide range of therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer properties. The dione functionality introduces conformational rigidity and potential hydrogen bonding sites, which can be crucial for molecular recognition and binding to biological targets. The ethyl substitution at the 1-position of the piperazine ring in This compound modulates its lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Plausible Synthetic Pathways

Cyclization of N-Ethyl Iminodiacetic Acid Derivatives

A primary and highly plausible route to 1-Ethylpiperazine-2,6-dione involves the cyclization of an N-ethyl-substituted iminodiacetic acid derivative. This method is analogous to the synthesis of other piperazine-2,6-diones and related heterocyclic compounds.[1][2][3][4]

Workflow for the Cyclization of N-Ethyl Iminodiacetic Acid Derivatives:

Caption: Plausible synthesis of this compound via cyclization.

Experimental Protocol (Proposed):

-

Synthesis of N-Ethyl Iminodiacetic Acid Di-ester: Ethylamine is reacted with two equivalents of an α-haloacetate (e.g., ethyl bromoacetate) under basic conditions to yield the corresponding N,N-bis(alkoxycarbonylmethyl)ethylamine.

-

Amidation: The resulting di-ester is then treated with a source of ammonia or a primary amine to form the corresponding diamide, N-ethyl iminodiacetamide.

-

Cyclization: The diamide is subjected to thermal cyclization, often in the presence of a catalyst, to yield 1-Ethylpiperazine-2,6-dione. This step involves the elimination of water or an alcohol.

-

Salt Formation: The free base, 1-Ethylpiperazine-2,6-dione, is dissolved in an anhydrous solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

The rationale behind this multi-step synthesis lies in the robust and well-documented nature of each transformation. The choice of reagents and reaction conditions can be optimized to maximize the yield and purity of the final product.

Alkylation of Piperazine-2,6-dione

An alternative synthetic strategy involves the direct ethylation of a pre-formed piperazine-2,6-dione ring. This approach is contingent on the availability and stability of the parent piperazine-2,6-dione.

Workflow for the Alkylation of Piperazine-2,6-dione:

Caption: Alternative synthesis via N-alkylation of the parent dione.

Experimental Protocol (Proposed):

-

N-Alkylation: Piperazine-2,6-dione is treated with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in an inert solvent (e.g., DMF, acetonitrile). The base is crucial to deprotonate one of the amide nitrogens, facilitating nucleophilic attack on the ethyl halide.

-

Salt Formation: Following purification of the resulting 1-Ethylpiperazine-2,6-dione, the hydrochloride salt is prepared as described in the previous method.

This method's success is highly dependent on achieving selective mono-ethylation, as the potential for di-alkylation exists.

Chemical Properties and Characterization

This compound is expected to be a white to off-white crystalline solid, soluble in water and polar organic solvents.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₁₁ClN₂O₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), and non-equivalent methylene protons of the piperazine ring. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons, the methylene carbons of the piperazine ring, and the ethyl group carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₆H₁₀N₂O₂) at m/z 142.07. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O stretching (around 1650-1700 cm⁻¹), N-H stretching (if protonated on the other nitrogen), and C-N stretching. |

Potential Applications and Research Context

The piperidine-2,6-dione scaffold, a close structural analog to piperazine-2,6-dione, is present in several therapeutic agents, notably in compounds developed as atypical antipsychotics.[5] These compounds often exhibit multi-receptor activity, targeting dopamine and serotonin receptors. This suggests that this compound could serve as a valuable building block for the synthesis of novel central nervous system (CNS) drug candidates.

Furthermore, the piperazine moiety is a common feature in many active pharmaceutical ingredients (APIs), valued for its ability to improve the pharmacokinetic properties of a drug molecule.[6] Therefore, this compound can be envisioned as a scaffold for the development of new chemical entities in various therapeutic areas, including but not limited to:

-

CNS Disorders: As a starting point for novel antipsychotics, antidepressants, or anxiolytics.

-

Oncology: As a fragment for the design of kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: As a core for the development of new antibacterial or antiviral compounds.

The hydrochloride salt form offers improved solubility and stability, making it suitable for formulation and biological screening.

Conclusion

While the specific historical discovery of this compound remains to be fully elucidated from readily available sources, its chemical nature and structural relationship to well-known pharmacophores position it as a compound of significant interest for chemical and pharmaceutical research. The synthetic pathways outlined in this guide, based on established and reliable organic chemistry, provide a practical framework for its preparation. The potential for this molecule to serve as a versatile scaffold in the design of novel therapeutics warrants further investigation by the scientific community. As research into novel heterocyclic compounds continues to expand, the utility of building blocks like this compound will undoubtedly grow.

References

- Dremencov, E., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie, 345(9), 736-747.

-

Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

-

Chemikart. (n.d.). This compound. Retrieved from [Link]

- Li, G., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 11(5), e202200067.

-

ResearchGate. (n.d.). Preparation of piperazine-2,6-dione 17. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Wessjohann, L. A., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry, 26(48), 11036-11046.

- Sikora, E., et al. (2017).

- Zhou, J., et al. (2020). Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Organic Chemistry Frontiers, 7(18), 2691-2698.

- Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry, 10(2), 1-6.

-

Adoo, T. A. (n.d.). 3-((4-(2-(piperazin-1-yl)ethyl)phenyl)amino)piperidine-2,6-dione hydrochloride. Retrieved from [Link]

- Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638.

-

PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

- Lee, S., & Koag, M. (2011). Discovery of hypoiodite-mediated aminyl radical cyclization lacking a nitrogen radical-stabilizing group: application to synthesis of an oxazaspiroketal-containing cephalostatin analog. Organic Letters, 13(18), 4766-4769.

-

PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione. Retrieved from [Link]

Sources

- 1. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Ethylpiperazine Dealer and Distributor | 1-Ethylpiperazine Supplier | 1-Ethylpiperazine Stockist | 1-Ethylpiperazine Importers [multichemindia.com]

Unveiling the Therapeutic Potential of 1-Ethylpiperazine-2,6-dione Hydrochloride: A-Technical Guide to Target Identification and Validation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of 1-Ethylpiperazine-2,6-dione hydrochloride. By leveraging established knowledge of structurally related compounds and outlining a rigorous, hypothesis-driven experimental workflow, we aim to illuminate the path toward identifying and validating the molecular targets of this novel compound.

Introduction: The Promise of the Piperazinedione Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved drugs.[1] Its incorporation into molecular structures often confers favorable pharmacokinetic properties, enhancing bioavailability and metabolic stability.[1] When fused into a dione, as in the piperazine-2,6-dione core of our subject compound, it bears structural resemblance to the glutarimide moiety found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. This structural parallel immediately suggests a compelling starting point for our investigation.

The broader family of piperazine and piperidine derivatives boasts a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects.[2][3][4] This rich pharmacological history provides a fertile ground for forming educated hypotheses about the potential mechanisms of action of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing relevant biological assays and interpreting their results. The following table summarizes the key known properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₁ClN₂O₂ |

| Molecular Weight | 178.62 g/mol |

| CAS Number | 1422343-92-7 |

| Structure | O=C(CNC1)N(CC)C1=O.[H]Cl |

Data sourced from available chemical databases.

Hypothesized Mechanisms of Action and Potential Therapeutic Targets

Based on the structural characteristics of this compound and the known biological activities of related compounds, we propose the following primary and secondary hypotheses for its therapeutic targets.

Primary Hypothesis: A Novel Cereblon (CRBN) Modulator?

The most striking structural feature of this compound is its piperidine-2,6-dione core, which is analogous to the glutarimide ring of thalidomide and its derivatives.[5] Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex CRL4, has been definitively identified as the direct target of these immunomodulatory drugs.[6][7] Binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, a mechanism with profound implications in cancer therapy.[5]

Therefore, our primary hypothesis is that This compound acts as a molecular glue, binding to CRBN and inducing the degradation of specific protein targets.

Figure 1: Hypothesized mechanism of action of this compound as a CRBN modulator.

Secondary Hypotheses: Exploring Anti-Inflammatory and CNS-Modulatory Roles

The piperazine moiety is a common feature in drugs targeting inflammatory pathways and the central nervous system. This suggests alternative or complementary mechanisms of action for our compound of interest.

-

Anti-Inflammatory Activity: Piperazine derivatives have been shown to act as antagonists of histamine and serotonin receptors.[8] They can also modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9] Therefore, a secondary hypothesis is that This compound exerts anti-inflammatory effects by interfering with key signaling pathways in immune cells.

-

CNS Modulation: Several piperazine-containing compounds exhibit activity at CNS targets, including serotonin (5-HT) receptors and transient receptor potential canonical 6 (TRPC6) channels.[4][10] This leads to the hypothesis that This compound may modulate neuronal function through interaction with specific receptors or ion channels in the brain.

Experimental Workflows for Target Identification and Validation

A multi-tiered approach is essential for rigorously testing our hypotheses and identifying the molecular targets of this compound. The following workflows provide a systematic path from initial screening to in-depth validation.

Figure 2: A multi-phased experimental workflow for target identification and validation.

Phase 1: Initial Screening

-

Phenotypic Screening: The initial step is to assess the broad biological activity of the compound. A panel of cancer cell lines representing different tissue origins should be treated with a dose range of this compound to determine its effect on cell viability and proliferation (e.g., using an MTS or CellTiter-Glo assay).

-

CRBN Binding Assay: Concurrently, a direct binding assay should be performed to test the primary hypothesis. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a robust method to quantify the binding affinity of the compound to recombinant human CRBN protein.[11]

Protocol: CRBN TR-FRET Binding Assay

-

Reagents: Recombinant His-tagged CRBN, Lanthanide-labeled anti-His antibody (donor), and a fluorescently labeled tracer that binds to the CRBN active site (acceptor).

-